(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone
Brand Name: Vulcanchem
CAS No.: 898790-16-4
VCID: VC2479191
InChI: InChI=1S/C20H21NO/c1-15-8-9-19(16(2)12-15)20(22)18-7-5-6-17(13-18)14-21-10-3-4-11-21/h3-9,12-13H,10-11,14H2,1-2H3
SMILES: CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CC=CC3)C
Molecular Formula: C20H21NO
Molecular Weight: 291.4 g/mol

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone

CAS No.: 898790-16-4

Cat. No.: VC2479191

Molecular Formula: C20H21NO

Molecular Weight: 291.4 g/mol

* For research use only. Not for human or veterinary use.

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone - 898790-16-4

Specification

CAS No. 898790-16-4
Molecular Formula C20H21NO
Molecular Weight 291.4 g/mol
IUPAC Name [3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2,4-dimethylphenyl)methanone
Standard InChI InChI=1S/C20H21NO/c1-15-8-9-19(16(2)12-15)20(22)18-7-5-6-17(13-18)14-21-10-3-4-11-21/h3-9,12-13H,10-11,14H2,1-2H3
Standard InChI Key LTCXGOVYAFXIOU-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CC=CC3)C
Canonical SMILES CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CC=CC3)C

Introduction

Chemical Identity and Nomenclature

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone is a benzophenone derivative featuring a 2,5-dihydropyrrol-1-yl group. The compound is registered with specific identifiers that facilitate its recognition in chemical databases and research literature.

Identification Parameters

The compound is uniquely identified through several standardized systems as outlined in the table below:

ParameterValue
CAS Number898790-16-4
PubChem CID24725089
IUPAC Name[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2,4-dimethylphenyl)methanone
Common Name2,4-dimethyl-3'-(3-pyrrolinomethyl) benzophenone
Molecular FormulaC₂₀H₂₁NO
Molecular Weight291.4 g/mol
Standard InChIInChI=1S/C20H21NO/c1-15-8-9-19(16(2)12-15)20(22)18-7-5-6-17(13-18)14-21-10-3-4-11-21
Standard InChIKeyLTCXGOVYAFXIOU-UHFFFAOYSA-N
Canonical SMILESCC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CC=CC3)C

The compound was first registered in chemical databases on February 29, 2008, with recent updates documented as of April 5, 2025 . This ongoing curation of information reflects continued interest in this chemical entity within the research community.

Chemical Structure and Properties

Understanding the structural characteristics and physicochemical properties of (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone provides insight into its potential reactivity and applications.

Structural Features

The compound consists of three main structural components:

  • A 2,4-dimethylphenyl group

  • A carbonyl (ketone) group forming the benzophenone core

  • A meta-substituted phenyl ring with a 2,5-dihydropyrrol-1-ylmethyl substituent

This arrangement creates a molecule with multiple functional groups that can participate in various chemical interactions. The benzophenone core provides photochemical properties typical of this class, while the 2,5-dihydropyrrol-1-yl group offers additional reactivity points through its nitrogen atom .

Physicochemical Properties

The physicochemical properties of the compound influence its behavior in various environments and applications:

PropertyValueMethod
Physical StatePresumed solid at room temperature-
Boiling Point429.5 ± 33.0 °CPredicted
Density1.112 ± 0.06 g/cm³Predicted
pKa8.58 ± 0.50Predicted

These predicted values indicate that the compound has a high boiling point characteristic of its molecular weight and composition. The pKa value suggests moderate basicity attributable to the nitrogen atom in the pyrroline ring .

Synthesis and Preparation Methods

The synthesis of (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone typically involves multi-step organic chemistry procedures.

Comparative Analysis with Related Compounds

Several structurally related compounds offer a valuable comparative framework for understanding the potential properties and applications of (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone.

Structural Isomers and Analogues

The chemical databases contain information on several isomers and analogues that share the basic benzophenone structure with various positional arrangements of the pyrroline and methyl substituents:

CompoundCAS NumberKey Structural Difference
(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone898749-04-7Dimethyl groups at 3,4-positions instead of 2,4
(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone898763-35-4Pyrroline group at ortho- instead of meta-position
(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,5-dimethylphenyl)methanone898790-19-7Dimethyl groups at 2,5-positions instead of 2,4
(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,3-dimethylphenyl)methanone898790-13-1Dimethyl groups at 2,3-positions instead of 2,4

These structural variations can lead to differences in physical properties, binding affinities, and potential biological activities, providing a rich structure-activity relationship dataset for researchers .

Functional Group Modifications

Beyond positional isomers, related compounds with different functional groups demonstrate how structural modifications affect properties:

CompoundCAS NumberFunctional Modification
(2,4-Difluorophenyl)(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone898749-58-1Fluorine atoms replacing methyl groups
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone898764-22-2Pyrroline group at para- instead of meta-position

The substitution of methyl groups with fluorine atoms, as in the difluoro analogue, likely impacts metabolic stability, lipophilicity, and potential binding interactions in biological systems .

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